molecular formula C10H9NO4 B081765 2-Butenoic acid, 4-nitrophenyl ester, (E)- CAS No. 14617-88-0

2-Butenoic acid, 4-nitrophenyl ester, (E)-

Cat. No. B081765
CAS RN: 14617-88-0
M. Wt: 207.18 g/mol
InChI Key: DKEFLVTVKNEDSR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butenoic acid, 4-nitrophenyl ester, (E)- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is commonly used in organic synthesis and has been studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Butenoic acid, 4-nitrophenyl ester, (E)- is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines to form covalent adducts. This mechanism has been studied in the context of drug development and has shown promising results.

Biochemical And Physiological Effects

Studies have shown that 2-Butenoic acid, 4-nitrophenyl ester, (E)- has a number of biochemical and physiological effects. These include inhibition of various enzymes such as acetylcholinesterase and butyrylcholinesterase, as well as activation of the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Butenoic acid, 4-nitrophenyl ester, (E)- in lab experiments is its high reactivity, which makes it a useful reagent for organic synthesis. However, its reactivity also presents a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.

Future Directions

There are a number of future directions for research on 2-Butenoic acid, 4-nitrophenyl ester, (E)-. Some potential areas of study include its use in drug development, its potential as a diagnostic tool, and its role in the regulation of oxidative stress. Additionally, further research is needed to fully understand its mechanism of action and to develop methods for controlling its reactivity in lab experiments.

Synthesis Methods

The synthesis of 2-Butenoic acid, 4-nitrophenyl ester, (E)- involves the reaction of 4-nitrophenol with acryloyl chloride in the presence of a base catalyst. The resulting compound is a yellow crystalline solid with a melting point of 80-82°C.

Scientific Research Applications

2-Butenoic acid, 4-nitrophenyl ester, (E)- has been used in scientific research for a variety of applications. One of the most common uses is in organic synthesis, where it is used as a reagent in the preparation of various compounds. This compound has also been studied for its potential use in the development of new drugs and therapeutic agents.

properties

CAS RN

14617-88-0

Product Name

2-Butenoic acid, 4-nitrophenyl ester, (E)-

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(4-nitrophenyl) (E)-but-2-enoate

InChI

InChI=1S/C10H9NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h2-7H,1H3/b3-2+

InChI Key

DKEFLVTVKNEDSR-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

SMILES

CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

synonyms

(E)-2-Butenoic acid 4-nitrophenyl ester

Origin of Product

United States

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